molecular formula C9H8F3NO2 B170562 Methyl 3-amino-4-(trifluoromethyl)benzoate CAS No. 126541-82-0

Methyl 3-amino-4-(trifluoromethyl)benzoate

Cat. No. B170562
M. Wt: 219.16 g/mol
InChI Key: GESWYDYJQMSAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-4-(trifluoromethyl)benzoate” is an ester . It has a molecular formula of C9H8F3NO2 .


Synthesis Analysis

The synthesis of “Methyl 3-amino-4-(trifluoromethyl)benzoate” involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(trifluoromethyl)benzoate” can be represented by the InChI string: InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3 . Its molecular weight is 219.16 g/mol .


Chemical Reactions Analysis

“Methyl 3-amino-4-(trifluoromethyl)benzoate” can undergo various chemical reactions. For instance, the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(trifluoromethyl)benzoate” has a molecular weight of 219.16 g/mol . It has a topological polar surface area of 52.3 Ų . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds contributes to their pharmacological activities .
    • The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 has been reported .
  • Organic Chemistry

    • The trifluoromethyl group is of interest in organo-fluorine chemistry . Fluorine incorporation in organic molecules can lead to unique behaviors, leading to applications in medicines, electronics, agrochemicals, and catalysis .
  • Biochemistry

    • Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting potential applications for enhancing interactions at nonpolar interfaces .
  • Pharmaceuticals

    • Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is found in many of these drugs, contributing to their pharmacological activities .
  • Agrochemicals

    • Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
  • Chemical Synthesis

    • 4-(Trifluoromethyl)benzoic acid, a compound similar to “Methyl 3-amino-4-(trifluoromethyl)benzoate”, has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
  • Materials Engineering

    • Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastics, membranes, and other products .
  • Pharmaceutical and Veterinary Industries

    • Several trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Chemical Synthesis

    • 3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of “Methyl 3-amino-4-(trifluoromethyl)benzoate” could involve its use in the synthesis of CMe2CF3-containing heteroarenes via tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles .

properties

IUPAC Name

methyl 3-amino-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESWYDYJQMSAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568331
Record name Methyl 3-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(trifluoromethyl)benzoate

CAS RN

126541-82-0
Record name Methyl 3-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 g of 3-Amino-4-trifluoromethyl-benzoic acid were dissolved using 50 ml of diethyl ether and 25 ml of methanol. Then, 6.1 ml of a 2M solution of trimethylsilyldiazomethane in hexane were added at 10-20° C. The reaction mixture was stirred at room temperature for 1 h. Then, 6.1 ml of a 2M solution of trimethylsilyldiazomethane in hexane were added at 10-20° C. The reaction mixture was stirred at room temperature for 1 h. The reaction mixture was then evaporated. Chromatography on silica gel using EA/HEP 1:2 yielded 2.3 g of the title compound, viscous oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ DeGrazia - 2008 - search.proquest.com
Fluorescent derivatives of biologically active molecules are essential tools for studying molecular interactions at the cellular level. Fluorescent tags and/or labels have been used to …
Number of citations: 2 search.proquest.com

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